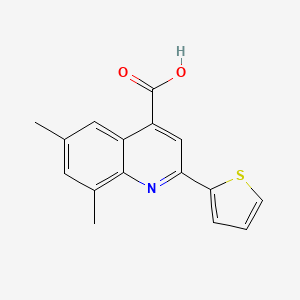
3-(4-Fluorophenyl)propiolic acid
Vue d'ensemble
Description
3-(4-Fluorophenyl)propiolic acid is a chemical compound with the molecular formula C9H5FO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)propiolic acid consists of a propiolic acid group attached to a 4-fluorophenyl group . The molecular weight of this compound is 168.1650 .Physical And Chemical Properties Analysis
3-(4-Fluorophenyl)propiolic acid is a solid at room temperature . The compound should be stored under inert gas in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique
Vibrational and Electronic Structure Studies :
- 3-Amino-3-(4-fluorophenyl)propionic acid, a fluorinated building block and non-proteinogenic amino acid, has been studied using DFT and ab initio methods. These studies have helped in understanding the zwitterionic structures and their vibrational modes, which are important for synthetic and analytical chemistry applications (Pallavi & Tonannavar, 2020).
Ratiometric Fluorescence Behavior for Intracellular Imaging :
- A study on 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal (FMIP), a derivative, has shown its application as a ratiometric fluorescent pH probe. This is significant for strong-acidity pH detection in living cells, demonstrating its potential in biological and medical research (Nan et al., 2015).
Natural Product Research :
- Research into a putative fluorinated natural product from Streptomyces sp. TC1 highlighted the rarity and significance of fluorine-containing natural products. The study of such compounds can contribute to the discovery of novel enzymes and bioactive compounds (Aldemir et al., 2014).
Copper-Catalyzed Synthesis of Propiolic Acids :
- A method for synthesizing propiolic acids via copper-catalyzed insertion of carbon dioxide into terminal alkynes has been developed. This provides an efficient route to synthesize compounds like 3-(4-Fluorophenyl)propiolic acid, useful in organic synthesis and material science (Goossen et al., 2010).
- Photoalignment:
- Research on prop-2-enoates derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, including fluorinated derivatives, revealed their ability to promote excellent photoalignment of nematic liquid crystals. This is significant in the development of liquid crystal displays (LCDs) and related photonic technologies (Hegde et al., 2013).
Antibacterial and Antioxidant Properties :
- A study focused on the synthesis of amine oxalates from 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionic acid and their subsequent evaluation for antibacterial and antioxidant properties. Such compounds can have significant implications in pharmaceutical and healthcare applications (Arutyunyan et al., 2012).
Synthesis and Structural Analysis :
- The synthesis and crystal structure of various derivatives, such as 4-amino-3-fluorophenylboronic acid, have been explored. These studies provide insights into the molecular structure and potential applications of such compounds in chemical sensing and material science (Das et al., 2003).
Polyacetylenes and Liquid Crystallinity :
- Research on polypropiolates with different substituents, including fluorinated variants, investigated their mesomorphic and luminescent properties. Such studies are important for the development of new materials with specific thermal, optical, and electronic properties (Lam et al., 2002).
Enzymatic Process in Chemical Synthesis :
- A continuous enzymatic process has been developed for synthesizing (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, demonstrating the potential of biocatalysis in producing chiral compounds with high enantioselectivity and efficiency (Tao and Mcgee, 2002).
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If inhaled or if it comes into contact with skin or eyes, medical attention may be required .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYQXNQRGCVMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60413410 | |
| Record name | 3-(4-Fluorophenyl)propiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60413410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)propiolic acid | |
CAS RN |
706-06-9 | |
| Record name | 3-(4-Fluorophenyl)propiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60413410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)prop-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



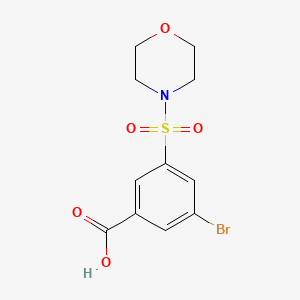
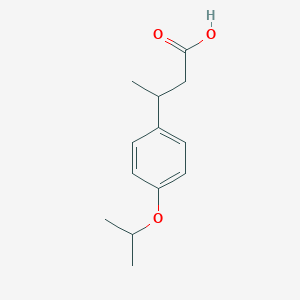

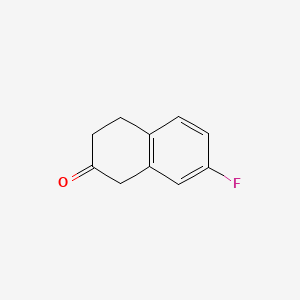

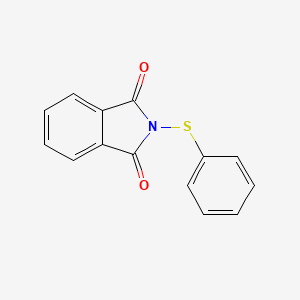
![Methyl 5-chloro-4-[(4-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B1366258.png)
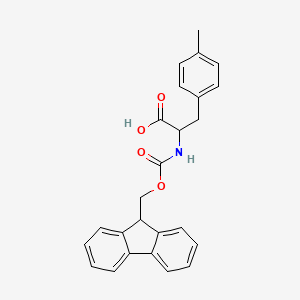
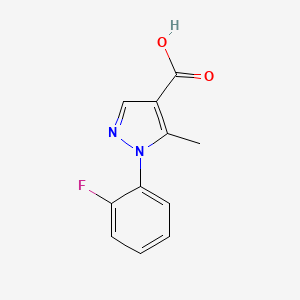
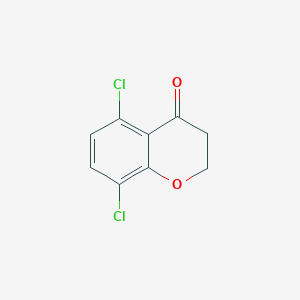
![2-[1-(2,5-Dichloro-3-thienyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B1366281.png)
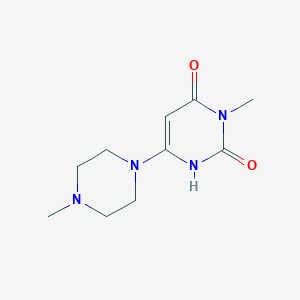
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine](/img/structure/B1366286.png)
